3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

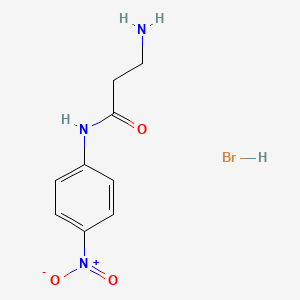

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C9H12BrN3O3 and its molecular weight is 290.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (3-APP) is a compound that has garnered attention in pharmacological research due to its unique biological activities, particularly as a GABAB receptor antagonist. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of 3-APP, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-APP is C₉H₁₂BrN₃O₃, with a molecular weight of approximately 290.11 g/mol. The compound features an amine group, a nitrophenyl moiety, and a propanamide structure. Its hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry.

3-APP primarily acts as an antagonist at the gamma-aminobutyric acid B (GABAB) receptor. This receptor plays a crucial role in inhibitory neurotransmission within the central nervous system. By blocking GABAB receptors, 3-APP can modulate neurotransmitter release and has implications for treating neurological disorders such as epilepsy and anxiety .

GABAB Receptor Antagonism

Research indicates that 3-APP exhibits significant antagonistic activity against GABAB receptors. Studies utilizing radiolabeled ligand binding assays have demonstrated that 3-APP effectively competes with GABA for binding to these receptors, thereby inhibiting their function.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-APP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Amino group on a benzoic acid | Local anesthetic properties |

| N-(4-Nitrophenyl)glycine | Glycine backbone with a nitrophenyl group | Potential neuroprotective effects |

| 3-Amino-2-hydroxypropanoic acid | Hydroxylated propanoic acid derivative | Neurotransmitter precursor |

| This compound | Amine and nitrophenyl moieties | GABAB receptor antagonist |

This table highlights how 3-APP is distinct in its specific interaction with GABAB receptors, which is critical for its role in neuropharmacology.

Study on Neurological Disorders

In a study investigating the effects of GABAB antagonists on seizure activity, researchers administered 3-APP to animal models of epilepsy. The results indicated a significant reduction in seizure frequency compared to control groups treated with saline. This suggests that 3-APP may have therapeutic potential for managing epilepsy by modulating GABAergic transmission .

Pain Management Research

Another research effort focused on the use of 3-APP in pain management. The compound was tested in models of chronic pain where it demonstrated efficacy in reducing pain responses through its action on GABAB receptors. This finding opens avenues for further exploration into its use as an analgesic agent.

Propriétés

IUPAC Name |

3-amino-N-(4-nitrophenyl)propanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.BrH/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFTXMCEXYTXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.